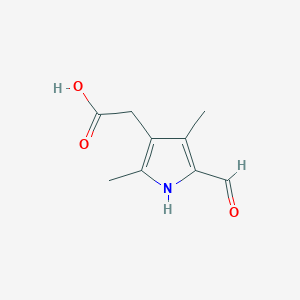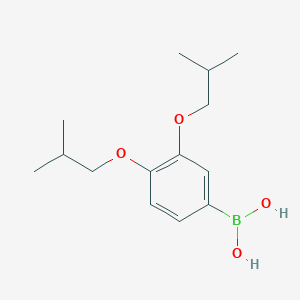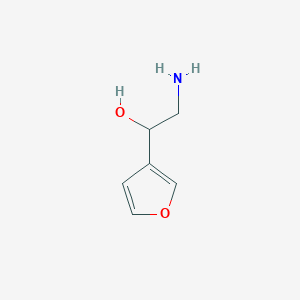
3-(3-Methylphenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenoxy)azetidine, also known as 3-MPA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound containing a nitrogen atom, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Design : Azetidines, including variants like 3-(3-Methylphenoxy)azetidine, are valuable in drug discovery due to their unique chemical space. They can be synthesized via reactions like calcium(II)-catalyzed Friedel-Crafts alkylation, yielding derivatives that can be further modified into drug-like compounds (Denis et al., 2018).
Spectroscopic Properties : Azetidine derivatives have been characterized for their spectroscopic properties, which is crucial for understanding their behavior in different applications. For instance, the NMR and IR spectral analysis of azetidine compounds provides insights into their structural and electronic properties (Lie Ken Jie & Syed-rahmatullah, 1992).
Chemical Reactivity and Synthesis Routes : Azetidines, including this compound, are known for their reactions with electrophiles and nucleophiles, leading to various useful derivatives. These compounds are synthesized from various precursors like γ-haloamines and β-aminoallenes, and can be transformed into cyclic products like piperidines and pyrrolidines (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity : Certain azetidine derivatives, including those structurally similar to this compound, have shown significant biological activities, such as inhibiting STAT3 signaling and blocking tumor growth in cancer studies (Yue et al., 2019).
Synthetic Challenges and Methodologies : The synthesis of azetidine groups, including those in this compound, presents challenges in medicinal chemistry. Research has focused on developing straightforward synthesis methods for these compounds, highlighting their potential in drug design (Wang & Duncton, 2020).
Pharmacological Applications : Azetidine derivatives have been explored for their potential in pharmacological applications, such as in the design of novel antidepressants. They have been tested for inhibitory activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).
Anticancer Properties : Research into thiourea-azetidine hybrids has shown promising results in anticancer studies. These compounds, including those with a 3-(4-methoxyphenyl)azetidine moiety, exhibited significant in vitro anticancer activity against various human cancer cell lines, underscoring the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .
Eigenschaften
IUPAC Name |
3-(3-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYYBRKRSBFVSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647904 |
Source


|
| Record name | 3-(3-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949100-18-9 |
Source


|
| Record name | 3-(3-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)




